N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine
Description
N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine is a tetrahydropyran-based amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an allyl (prop-2-en-1-yl) substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic conditions and the allyl group’s reactivity for further functionalization (e.g., cross-coupling or cycloaddition reactions) . Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-prop-2-enyloxan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-13(7-9-16-10-8-13)14-11(15)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRDZQVAJMONQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of the prop-2-en-1-yl group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the Boc protecting group is removed under acidic conditions, and the amine functionality can be further modified using various reagents.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine functionalities.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine involves its reactivity towards various chemical reagents. The Boc protecting group can be selectively removed under acidic conditions, revealing the amine functionality, which can then participate in further chemical reactions. The prop-2-en-1-yl group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Table 1: Key Properties of Tetrahydro-2H-pyran-4-amine Derivatives
Structural and Functional Differences
Protecting Groups :
- The Boc group in the target compound enhances stability during synthetic steps, preventing unwanted side reactions at the amine site. This contrasts with N-Methyltetrahydro-2H-pyran-4-amine , which lacks protection, making it reactive but less stable under acidic conditions .
- Example 14’s compound (C₂₅H₃₈N₂O₂) incorporates a phenyl-piperidinyl motif, enabling interactions with hydrophobic enzyme pockets, unlike the allyl group in the target compound, which prioritizes synthetic versatility .
Substituent Reactivity :
- The allyl group in the target compound allows for click chemistry (e.g., thiol-ene reactions) or transition-metal-catalyzed cross-couplings. In contrast, the methyl group in N-Methyltetrahydro-2H-pyran-4-amine offers minimal reactivity, limiting its utility to straightforward alkylation or amidation .
Molecular Weight and Complexity :
- The target compound (241.33 g/mol) is smaller than Example 14’s derivative (399.2 g/mol), suggesting better solubility in organic solvents but reduced target specificity in biological systems .
Biological Activity
N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N₁O |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 1335041-88-7 |
| Purity | ≥ 98% |
This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:
- Inhibition of Class I PI3-Kinase Enzymes : Compounds in this class have shown potential as inhibitors of Class I PI3K enzymes, which play a critical role in cellular signaling pathways related to cancer proliferation and inflammatory diseases . The inhibition of these enzymes can lead to reduced tumor growth and improved outcomes in malignancies.
- Anti-inflammatory Properties : Some studies suggest that derivatives of tetrahydropyran compounds may also possess anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Cytotoxicity Against Cancer Cells : Preliminary data indicate that N-Boc derivatives can exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds related to this compound:
- Study on Anti-tumor Activity :
- Inflammatory Disease Model :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
